molecular formula C10H16N12O5S B040528 Purine, 2,6-diamino-, sulfate, hydrate CAS No. 116295-72-8

Purine, 2,6-diamino-, sulfate, hydrate

Cat. No.: B040528
CAS No.: 116295-72-8
M. Wt: 416.38 g/mol
InChI Key: QHCSVCLBFWLFTE-UHFFFAOYSA-N
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Description

Purine, 2,6-diamino-, sulfate, hydrate is a chemical compound with the molecular formula C10H16N12O5S and a molecular weight of 416.376 . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Purine, 2,6-diamino-, sulfate, hydrate can be synthesized through several methods. One common method involves the reaction of 2,6-diaminopurine with sulfuric acid, followed by crystallization from water to obtain the hydrate form . The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization and filtration to achieve the desired quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: Purine, 2,6-diamino-, sulfate, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of purine, such as 2,6-diamino-8-hydroxypurine and halogenated purines .

Mechanism of Action

The mechanism of action of purine, 2,6-diamino-, sulfate, hydrate involves its interaction with nucleic acids and enzymes. It acts as a substrate for enzymes such as xanthine oxidase, leading to the formation of oxidized derivatives . These interactions can affect the stability and function of nucleic acids, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Uniqueness: Purine, 2,6-diamino-, sulfate, hydrate is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and interact with nucleic acids in a way that other purine derivatives may not. Its sulfate and hydrate forms also contribute to its unique properties and applications in various scientific fields .

Properties

IUPAC Name

7H-purine-2,6-diamine;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H6N6.H2O4S.H2O/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4;/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCSVCLBFWLFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333698
Record name Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116295-72-8
Record name Sulfuric acid--7H-purine-2,6-diamine--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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